molecular formula C16H22N2O3 B3019948 N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034295-63-9

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No. B3019948
CAS RN: 2034295-63-9
M. Wt: 290.363
InChI Key: LDHKPAYUSOMDKX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. Nicotinamide itself is a form of vitamin B3 and is a precursor to NAD+/NADH, which are essential coenzymes in living cells. The compound is not directly discussed in the provided papers, but its structure suggests that it is a synthetic derivative designed for a specific biological or chemical application, potentially as a pharmaceutical agent or a herbicide, given the context of the related compounds in the papers.

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves the coupling of nicotinic acid or its derivatives with various substituents. In the context of the provided papers, the synthesis of N-(arylmethoxy)-2-chloronicotinamides is described, which involves the introduction of an arylmethoxy group to the nicotinamide structure . Although the specific synthesis of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is not detailed, it is likely that a similar synthetic strategy could be employed, involving the coupling of a cyclopropylmethyl group and a tetrahydro-2H-pyran-4-ylmethoxy group to the nicotinamide core.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of substituents can significantly alter the interaction of the molecule with biological targets. For instance, the introduction of an arylmethoxy group has been shown to confer herbicidal activity . The cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethoxy groups in N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide would likely influence its binding properties and biological activity, although the specific effects would need to be determined experimentally.

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, often depending on their substituents. For example, the presence of a chloro group can facilitate further substitution reactions . The specific chemical reactivity of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide would depend on the reactivity of the cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethoxy groups, as well as the overall electronic and steric environment of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of bulky or hydrophobic groups can affect these properties significantly . The specific properties of N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide would need to be determined through experimental methods such as NMR, mass spectrometry, and X-ray crystallography.

properties

IUPAC Name

N-(cyclopropylmethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-9-12-1-2-12)14-3-4-15(17-10-14)21-11-13-5-7-20-8-6-13/h3-4,10,12-13H,1-2,5-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHKPAYUSOMDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

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